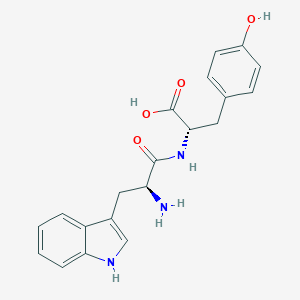

H-Trp-Tyr-OH

描述

H-Trp-Tyr-OH is a dipeptide composed of tryptophan (Trp) and tyrosine (Tyr) residues linked via a peptide bond. Its CAS number is 19653-76-0, and it is widely used in biochemical research, particularly in studies involving oligopeptide transporters and cellular nutrient uptake. Key properties include:

- Solubility: Soluble in methanol (50 mg/ml) .

- Storage: Stable at -20°C .

- Bioactivity: Exhibits an IC₅₀ value of 80 µM for the oligopeptide transporter small intestine isoform in humans, indicating its role in modulating peptide transport mechanisms .

- Physical Properties: Predicted melting point (332.54°C), density (1.39 g/cm³), and pKa/pKb values (3.03/7.58) .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tryptophan-tyrosine can be achieved through standard peptide coupling reactions. One common method involves the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions. The general reaction scheme is as follows:

- Activation of the carboxyl group of tryptophan with DCC.

- Coupling of the activated tryptophan with the amino group of tyrosine in the presence of HOBt.

- Purification of the resulting dipeptide using chromatographic techniques.

Industrial Production Methods

In an industrial setting, the production of tryptophan-tyrosine may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is cleaved from the resin and purified to obtain the desired dipeptide.

化学反应分析

Types of Reactions

Tryptophan-tyrosine can undergo various chemical reactions, including:

Reduction: Reduction reactions can be used to modify the functional groups of the dipeptide, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the dipeptide, allowing for the creation of derivatives with unique properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under aerobic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include crosslinked peptides, modified dipeptides with altered functional groups, and various derivatives with unique chemical properties.

科学研究应用

Biochemical Properties and Mechanisms

H-Trp-Tyr-OH exhibits unique biochemical properties due to the presence of aromatic amino acids. These properties facilitate interactions with biological receptors and enzymes, making it a candidate for drug development. The compound's ability to form stable structures can enhance its efficacy as a therapeutic agent.

Key Mechanisms:

- Peptide Assembly: Research indicates that tyrosine residues can mediate two-dimensional peptide assembly, which may lead to the development of self-repairable peptide films for various applications, including biosensors and drug delivery systems .

- Bioluminescence: The triad of Tyr-His-Trp plays a crucial role in the bioluminescence of marine organisms. Studies have shown that this triad is essential for proton transfer mechanisms involved in light emission, suggesting potential applications in bioluminescent assays and imaging technologies .

Pharmaceutical Applications

This compound has been explored for its therapeutic potential in treating mood disorders and cognitive enhancement. Its structural similarity to neurotransmitters allows it to interact with serotonin receptors, which are implicated in mood regulation.

Case Studies:

- Mood Disorders: A study highlighted the compound's role in modulating serotonin levels, making it a candidate for developing treatments for depression and anxiety disorders. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects .

- Cognitive Enhancement: Research indicates that this compound may improve cognitive functions by enhancing synaptic plasticity. This effect is particularly relevant for age-related cognitive decline and neurodegenerative diseases .

Computational Drug Discovery

The application of this compound in drug discovery has been significantly advanced through computational methods. High-throughput screening (HTS) and virtual screening (vHTS) have been employed to identify potential inhibitors targeting various enzymes related to metabolic disorders.

Data Table: Drug Discovery Applications

| Methodology | Application Area | Success Rate (%) | Notable Compounds Identified |

|---|---|---|---|

| High-Throughput Screening | Enzyme Inhibition | 0.021 | Tyrosine phosphatase inhibitors |

| Virtual Screening | Metabolic Disorders | 35 | Various small molecules |

This table illustrates the effectiveness of computational methods in identifying compounds like this compound that can modulate enzyme activity related to diseases such as diabetes .

Emerging Research Directions

Recent studies have focused on the multi-target activity of compounds like this compound, exploring their promiscuity in biological systems. This approach is crucial for developing drugs that can target multiple pathways simultaneously, potentially leading to more effective treatments with fewer side effects.

Future Directions:

- Multi-Target Compounds: Research into the promiscuity of this compound suggests its potential as a multi-target drug candidate, which could be beneficial in complex diseases where multiple pathways are involved .

- Biophysical Studies: Further investigations into the biophysical properties of this compound can provide insights into its interaction dynamics with various biological macromolecules, paving the way for novel therapeutic strategies.

作用机制

The mechanism of action of tryptophan-tyrosine involves its ability to form crosslinks between proteins through radical-radical reactions. This process is facilitated by the formation of tyrosine and tryptophan radicals, which can react to form stable crosslinked products. These crosslinks can affect the structure and function of proteins, potentially leading to changes in cellular processes and signaling pathways .

相似化合物的比较

Comparison with Structural Analogs

2.1. Dipeptides with Modified Residues

H-Trp(Boc)-OH (CAS 146645-63-8):

- H-L-Trp(For)-OH·HCl (CAS 38023-86-8): Structure: Formyl-modified tryptophan with hydrochloride. Use: Laboratory chemical for specialized synthesis. Classified as non-hazardous under CLP regulations .

2.2. Dipeptides with Alternate Amino Acid Pairings

- H-Trp-Lys-OH (CAS 51790-14-8): Structure: Dipeptide of Trp and lysine (Lys). Molecular Weight: 332.4 g/mol . Solubility: Soluble in DMSO, unlike this compound’s methanol solubility . Bioactivity: Not explicitly reported, but the inclusion of Lys (a basic residue) may alter membrane permeability compared to this compound .

Comparison with Tripeptides

3.1. Homomeric Tripeptides

H-Trp-Trp-Trp-OH (CAS 59005-82-2):

- H-Tyr-Tyr-Tyr-OH (CAS 7390-78-5): Structure: Tripeptide with three tyrosine residues. Molecular Weight: 507.5 g/mol . Storage: 2–8°C, reflecting reduced stability compared to this compound . Applications: Potential antioxidant properties due to Tyr’s phenolic hydroxyl groups, differing from this compound’s transporter activity .

3.2. Heteromeric Tripeptides

- H-Thr-Tyr-Lys-OH (CAS 158052-68-7):

Comparison with Modified Tyrosine Derivatives

- H-Tyr(3-I)-OH (HY-W008452):

Research Implications

生物活性

H-Trp-Tyr-OH, a dipeptide composed of tryptophan (Trp) and tyrosine (Tyr), exhibits significant biological activities that are of interest in various fields, including pharmacology, biochemistry, and molecular biology. This article reviews the biological activity of this compound, focusing on its mechanisms, interactions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its aromatic amino acids, which contribute to its unique properties. The structure consists of:

- Tryptophan (Trp) : An indole-containing amino acid known for its role in protein synthesis and as a precursor for serotonin.

- Tyrosine (Tyr) : A phenolic amino acid involved in the synthesis of neurotransmitters and hormones.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases. A study demonstrated that the compound can scavenge free radicals effectively, thereby reducing oxidative damage in cellular systems .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in various models. It has been shown to enhance neuronal survival under stress conditions, potentially through the modulation of signaling pathways related to cell survival and apoptosis . This effect is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role.

Modulation of Immune Response

This compound has been implicated in modulating immune responses. It can influence cytokine production and T-cell activation, suggesting a role in inflammatory processes. For example, studies have shown that this dipeptide can downregulate pro-inflammatory cytokines while promoting anti-inflammatory mediators . This dual action could be beneficial in treating autoimmune disorders.

Interaction with Receptors

The biological activities of this compound are partly mediated through its interaction with various receptors. For instance, it can bind to serotonin receptors, influencing mood and behavior due to tryptophan's role as a serotonin precursor . Additionally, tyrosine's involvement in catecholamine synthesis further underscores the compound's potential effects on neurotransmission.

Formation of Crosslinks

Research has identified the formation of Tyr–Trp crosslinks under oxidative conditions, which may alter the biological activity of proteins containing these residues. Such modifications can impact protein function and stability, potentially leading to altered cellular responses .

Neuroprotection in Animal Models

A notable case study involved administering this compound to animal models subjected to neurotoxic agents. The results indicated a significant reduction in neuronal death and improved behavioral outcomes compared to control groups. These findings highlight the potential therapeutic applications of this compound in neurodegenerative diseases .

Inflammatory Response Modulation

In another study focusing on inflammatory bowel disease (IBD), this compound was shown to reduce inflammation markers in animal models. The treatment led to decreased levels of TNF-α and IL-6, suggesting a beneficial effect on gut inflammation .

Data Summary

| Biological Activity | Mechanism | Outcome |

|---|---|---|

| Antioxidant | Scavenging free radicals | Reduced oxidative damage |

| Neuroprotection | Modulation of survival pathways | Enhanced neuronal survival |

| Immune modulation | Regulation of cytokine production | Decreased inflammation markers |

| Crosslink formation | Oxidative modification of proteins | Altered protein function |

常见问题

Basic Research Questions

Q. What experimental methods are recommended to characterize the purity and structural integrity of H-Trp-Tyr-OH?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) to assess purity, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation. Mass spectrometry (MS) can validate molecular weight. Cross-reference observed spectral data with literature values for tryptophan-tyrosine dipeptides. Solubility tests in methanol (50 mg/ml) can confirm physical consistency .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Answer : Conduct accelerated stability testing by exposing the compound to temperatures (-20°C to 25°C), humidity (40–80%), and light. Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days). Compare results against baseline measurements of melting point (332.54°C) and density (1.39 g/cm³). Use kinetic modeling to predict shelf-life .

Q. What solvent systems are optimal for in vitro assays involving this compound?

- Answer : Methanol is recommended for initial solubilization (50 mg/ml). For aqueous buffers, test phosphate-buffered saline (PBS) at pH 7.4 with sonication. Centrifuge to remove insoluble aggregates. Validate solubility using UV-Vis spectroscopy at 280 nm (tyrosine absorbance) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported IC₅₀ values for this compound’s inhibition of oligopeptide transporters?

- Answer : Standardize assay conditions (e.g., cell line, incubation time, substrate concentration). Replicate studies using the same transporter isoform (e.g., human small intestine). Perform dose-response curves with triplicate measurements. Use meta-analysis to compare data across studies, adjusting for variables like buffer composition or temperature .

Q. What strategies validate the biological relevance of this compound in modulating signaling pathways?

- Answer : Employ a P-E/I-C-O framework:

- Population : Target cell type (e.g., intestinal epithelial cells).

- Exposure : Dose range based on IC₅₀ (80 µM).

- Comparison : Wild-type vs. transporter-knockout models.

- Outcome : Quantify substrate uptake via fluorescence or radiolabeling. Include negative controls (e.g., scrambled peptides) .

Q. How can in vivo pharmacokinetic studies be optimized for this compound?

- Answer : Administer via oral/intravenous routes in animal models. Collect plasma samples at timed intervals. Use LC-MS/MS to measure bioavailability and half-life. Account for peptide degradation by proteases—co-administer protease inhibitors or use stabilized analogs .

Q. What statistical approaches resolve contradictions in this compound’s reported bioactivity across heterogeneous datasets?

- Answer : Apply multivariate regression to control for confounding variables (e.g., pH, temperature). Use Bayesian meta-analysis to integrate data from divergent studies. Validate findings with orthogonal assays (e.g., surface plasmon resonance for binding affinity) .

Q. Methodological Considerations

- Experimental Design : Align hypotheses with measurable outcomes (e.g., transporter inhibition, metabolic stability). Avoid overly broad questions; instead, focus on mechanisms (e.g., "How does this compound interact with SLC15A1?" vs. "Is it bioactive?") .

- Data Interpretation : Use shell tables to organize variables (e.g., IC₅₀, solubility, assay type) and identify trends. For qualitative contradictions, conduct iterative re-testing under controlled conditions .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c21-16(10-13-11-22-17-4-2-1-3-15(13)17)19(25)23-18(20(26)27)9-12-5-7-14(24)8-6-12/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27)/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYLDKGBCJGJGW-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941418 | |

| Record name | N-[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19653-76-0 | |

| Record name | L-Tryptophyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19653-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptophyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019653760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。